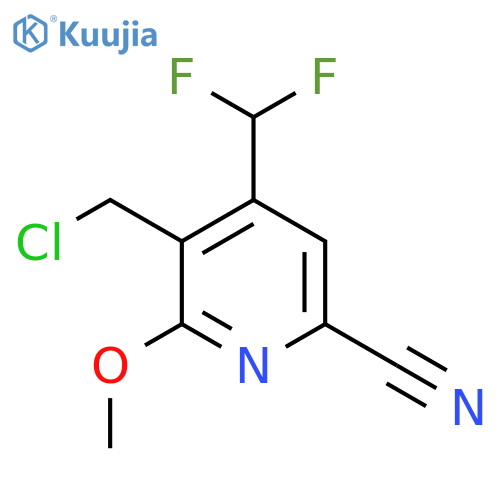Cas no 1805378-07-7 (3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine)

1805378-07-7 structure
商品名:3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine
CAS番号:1805378-07-7
MF:C9H7ClF2N2O
メガワット:232.614487886429
CID:4877231
3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine
-
- インチ: 1S/C9H7ClF2N2O/c1-15-9-7(3-10)6(8(11)12)2-5(4-13)14-9/h2,8H,3H2,1H3
- InChIKey: IHDQBKUANDWCBC-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=NC(C#N)=CC=1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040937-1g |
3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine |
1805378-07-7 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
5. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
1805378-07-7 (3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
